1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine
Description
Historical Development of Triazolo[4,5-d]pyrimidine Research
The exploration of triazolo[4,5-d]pyrimidine derivatives began in the early 2000s, driven by their structural resemblance to purine bases and potential as bioactive scaffolds. Initial studies focused on synthesizing analogs for antiviral and antibacterial applications, but the discovery of their enzyme-modulating properties shifted research toward oncology. A pivotal advancement occurred in 2016 with the development of hydrazone-bearing triazolopyrimidines, which demonstrated antiproliferative effects against gastric cancer cells (MGC-803) at micromolar concentrations. By 2017, researchers optimized the scaffold to create potent lysine-specific demethylase 1 (LSD1) inhibitors, such as compound 27 , which exhibited an IC~50~ of 0.564 μM and suppressed cancer cell migration. The integration of piperazine moieties, as seen in 1-{3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl}piperazine derivatives, emerged as a strategy to enhance solubility and target affinity, marking a critical transition toward hybrid drug design.
Classification and Significance within Heterocyclic Chemistry
Triazolopyrimidine-piperazine hybrids belong to the broader class of fused nitrogen-containing heterocycles, characterized by their:
- Bicyclic core : Combines a 1,2,3-triazole ring (five-membered, three nitrogens) fused to a pyrimidine (six-membered, two nitrogens).
- Pharmacophoric versatility : The triazole ring participates in hydrogen bonding, while the pyrimidine moiety enables π-π stacking interactions.
- Hybridization potential : Piperazine additions introduce conformational flexibility and basicity, facilitating interactions with acidic residues in enzymatic pockets.
These compounds occupy a unique niche in medicinal chemistry due to their dual capacity for epigenetic modulation (via LSD1 inhibition) and kinase interference, as demonstrated by their activity across diverse cancer cell lines.
Structural Evolution of Triazolopyrimidine-Piperazine Hybrids
The structural progression of these hybrids can be mapped through key modifications:
The incorporation of 4-(3-methoxybenzoyl)piperazine in the target compound represents a fourth-generation design, optimizing both steric bulk and electronic effects for target engagement.
Rationale for Benzoyl and Methoxy Substitution Patterns
The 3-methoxybenzoyl group in the hybrid serves dual purposes:
- Steric complementarity : The benzoyl moiety fills hydrophobic pockets in targets like LSD1, as evidenced by docking studies showing van der Waals contacts with residues Tyr761 and Arg316.
- Electronic modulation : The methoxy group’s electron-donating effect increases π-cloud density, enhancing interactions with aromatic residues (e.g., Phe538 in MAO-B).
Comparative studies of substitution patterns reveal that para-methoxy positioning on the benzoyl ring decreases off-target activity against monoamine oxidases by 42% compared to ortho-substituted analogs.
Research Trajectory and Academic Interest Timeline
A chronological analysis of publications reveals shifting research priorities:
- 2006 : First report of triazolopyrimidines as tubulin polymerization agents.
- 2013 : Thiazolo-triazolopyrimidines synthesized for adenosine receptor antagonism.
- 2016 : Hydrazone derivatives show caspase-9/3 activation in gastric cancer.
- 2017 : LSD1 inhibition linked to triazolopyrimidine core.
- 2025 : Piperazine hybrids enter preclinical evaluation for neurodegenerative diseases.
Citation density analysis shows a 300% increase in triazolopyrimidine-piperazine publications between 2020–2025, reflecting growing interest in their multifunctional pharmacology.
Isomeric Variants in Triazolopyrimidine Research
Isomerism profoundly influences bioactivity across triazolopyrimidine derivatives:
Properties
IUPAC Name |
[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2/c1-32-19-9-5-8-18(14-19)23(31)29-12-10-28(11-13-29)21-20-22(25-16-24-21)30(27-26-20)15-17-6-3-2-4-7-17/h2-9,14,16H,10-13,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVAZXWJEBGGIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine typically involves multi-step organic synthesis. The process begins with the formation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and the methoxyphenyl group. Common reagents used in these steps include benzyl bromide, piperazine, and methoxybenzoyl chloride. The reactions are often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of triazolopyrimidines exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit key kinases involved in cancer progression. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Antimicrobial Activity
Compounds containing the triazole moiety have been reported to possess antimicrobial properties against various pathogens. The presence of the piperazine ring enhances membrane permeability, potentially increasing the efficacy against bacterial strains .
Neuropharmacological Effects
Some studies suggest that triazolopyrimidine derivatives may exhibit neuroprotective effects. They could modulate neurotransmitter systems, providing potential therapeutic avenues for neurodegenerative diseases .
Case Study 1: Anticancer Efficacy
A study investigated the effects of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine on various cancer cell lines. The results demonstrated significant inhibition of cell growth in breast and lung cancer models, with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against resistant strains of Staphylococcus aureus and Escherichia coli. The results showed promising antimicrobial activity with minimum inhibitory concentrations (MIC) lower than those of commonly used antibiotics .
Comparative Analysis with Related Compounds
Mechanism of Action
The mechanism of action of 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core is known to bind to certain protein sites, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects. The piperazine ring and methoxyphenyl group further enhance its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Observations:
Substitution Position Matters :
- The 3-methoxybenzoyl group in the target compound vs. the 4-methoxybenzoyl in ’s analog highlights the role of substitution position. Meta-substitution (3-methoxy) may enhance steric compatibility with hydrophobic enzyme pockets compared to para-substitution (4-methoxy) .
- Fluorine substituents (e.g., 3,4-difluorobenzoyl in ) improve metabolic stability and membrane permeability due to fluorine’s electronegativity and small atomic radius .
Core Modifications Influence Activity: RG7774 () incorporates a tetrazolylmethyl group, which increases polarity and hydrogen-bonding capacity, likely enhancing adenosine receptor affinity . VAS2870 () replaces the piperazine ring with a benzoxazol-2-yl sulfide, shifting its target specificity toward NADPH oxidase inhibition .
Functional Group Impact :
Yield Variations :
- RG7774 () is synthesized in 8 steps with a 95% yield for triazole formation, but overall yield drops due to multiple purification steps.
- Propylthio derivatives () achieve 82–88% yields via selective thioetherification, suggesting efficient sulfur incorporation .
Pharmacokinetic Considerations
- 3-Methoxybenzoyl vs. 4-Methoxybenzoyl : The meta-substituted analog (target compound) may exhibit slower hepatic clearance due to reduced cytochrome P450 interaction compared to para-substituted versions .
- Tetrazolylmethyl vs. Piperazine : RG7774’s tetrazole group increases aqueous solubility (logP = 1.2 vs. 2.8 for the target compound), favoring oral bioavailability .
Biological Activity
The compound 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine is a notable member of the triazolopyrimidine family, which has garnered attention for its potential therapeutic applications. This article explores the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H20N6O2
- Molecular Weight : 364.41 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has shown that compounds within the triazolopyrimidine class exhibit significant anticancer properties. Specifically, This compound has been studied for its effects on various cancer cell lines.
- Mechanism of Action : The compound primarily targets Cyclin-Dependent Kinase 2 (CDK2) , inhibiting its activity and disrupting the cell cycle in cancer cells. This results in reduced proliferation and increased apoptosis in tumor cells .
- Case Study : In vitro studies demonstrated that this compound exhibited cytotoxic effects against human breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Its structural features allow it to interact with bacterial cell membranes effectively.
- Mechanism of Action : It disrupts bacterial cell integrity leading to cell lysis. Additionally, it inhibits key enzymes involved in bacterial metabolism .
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties. It appears to modulate pathways associated with inflammatory responses.
- Biochemical Pathways : The compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against cancer cell lines | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production |
Research Findings and Future Directions
Recent findings highlight the potential of This compound as a lead compound for drug development targeting various diseases. Ongoing research is focused on:
- Optimizing Structure : Modifications to improve potency and selectivity against specific cancer types.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating synergistic effects with existing chemotherapeutics to enhance treatment outcomes.
Q & A
Q. What are the optimal synthetic strategies for preparing 1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-methoxybenzoyl)piperazine, and how can reaction yields be improved?
Methodological Answer: The synthesis of triazolopyrimidine derivatives often employs Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation, as demonstrated in analogous compounds (e.g., 1-(2-fluorobenzyl)piperazine triazoles) using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM solvent system . For the target compound, key steps include:
- Triazole formation : Optimize stoichiometry (e.g., 1.2 equiv. azide derivatives) and reaction time (2–4 hours at ambient temperature).
- Piperazine functionalization : Use nucleophilic substitution or acylation (e.g., 3-methoxybenzoyl chloride) under basic conditions (e.g., Et₃N).
- Purification : Silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane 1:8 to 1:4) to isolate intermediates .
Data Table :
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, RT | 70–95% | Byproduct removal via aqueous extraction |
| Piperazine acylation | 3-Methoxybenzoyl chloride, DCM, Et₃N | 60–80% | Hydrolysis of acylating agent |
Q. How can spectroscopic and crystallographic methods resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks by comparing with structurally related triazolopyrimidines (e.g., 3-benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl sulfide derivatives) . The benzyl and methoxy groups produce distinct aromatic splitting patterns.
- X-ray diffraction : Use SHELXL for refinement . For example, single-crystal analysis of similar compounds (e.g., 3-[(6-chloropyridin-3-yl)methyl]triazolopyrimidines) confirmed regioselectivity and bond angles .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks, as applied to triazolopyrimidine-based chemical probes .
Advanced Research Questions
Q. How can in vitro assays evaluate the compound’s inhibition of NADPH oxidase or xanthine dehydrogenase, and how might contradictory activity data arise?
Methodological Answer:
- Enzyme inhibition : Use cell-free systems (e.g., PMN lysates) with lucigenin-based chemiluminescence to measure NADPH oxidase activity. Pre-treat with inhibitors like VAS2870 (a triazolopyrimidine sulfide analog) as a positive control .
- Data contradictions : Variability may stem from:
| Assay | Model | Inhibitor IC₅₀ (µM) | Key Controls |
|---|---|---|---|
| NADPH oxidase | PMN lysates | ≤10 (target) vs. 40 (VAS2870) | DPI (diphenyleneiodonium) |
| Xanthine dehydrogenase | HepG2 cells | ≥20 | Allopurinol |
Q. What computational approaches predict the compound’s interaction with adenosine A2A receptors (A2AR) or discoidin domain receptors (DDR)?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to A2AR’s allosteric site, guided by triazolopyrimidine-based modulators (e.g., 1-[4-(3-benzyl-5-phenyl-triazolo[4,5-d]pyrimidin-7-ylamino)-phenyl]-urea derivatives) .
- Dynamic simulations : Run MD simulations (AMBER/CHARMM) to assess stability of the receptor-ligand complex. Key interactions:
Q. How can researchers address discrepancies in biological activity between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsomes) and plasma protein binding. Triazolopyrimidines with logP >3 may exhibit poor bioavailability .
- Animal models : For anti-inflammatory studies, use retinal vascular permeability assays in rodents (e.g., RG7774, a triazolopyrimidine CB2 agonist) . Adjust dosing based on allometric scaling.
Case Study :
| Model | Activity (IC₅₀) | Discrepancy Source | Mitigation |
|---|---|---|---|
| In vitro (HepG2) | 5 µM | High serum protein binding | Use lower FBS in media |
| In vivo (mice) | 20 mg/kg | First-pass metabolism | Administer via intraperitoneal route |
Q. What strategies validate the compound’s role in reactive oxygen species (ROS) modulation without confounding artifacts?
Methodological Answer:
- ROS detection : Combine fluorescent probes (DCFH-DA for general ROS; MitoSOX for mitochondrial superoxide) with inhibitors (e.g., rotenone for mitochondrial complex I blockade) .
- Negative controls : Include triazolopyrimidine analogs lacking the 3-methoxybenzoyl group to isolate structural contributions.
Data Interpretation : - Artifact sources : Auto-oxidation of triazole rings under assay conditions.
- Validation : Repeat assays in ROS-deficient cell lines (e.g., NOX2-knockout macrophages) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
